2-(Piperazin-1-yl)-6-propoxybenzo[d]thiazole
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Overview
Description
2-(Piperazin-1-yl)-6-propoxybenzo[d]thiazole is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. This compound features a benzothiazole core, which is known for its biological activity, and a piperazine moiety, which enhances its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)-6-propoxybenzo[d]thiazole typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine group is introduced via nucleophilic substitution, where the benzothiazole intermediate reacts with piperazine in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to scale up the production while maintaining efficiency and reducing reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(Piperazin-1-yl)-6-propoxybenzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the benzothiazole ring to a dihydrobenzothiazole.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Alkyl halides, acyl chlorides; reactions are carried out in the presence of a base such as potassium carbonate or sodium hydride.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrobenzothiazole derivatives
Substitution: Various N-substituted piperazine derivatives
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It exhibits antimicrobial activity, making it a candidate for the development of new antibiotics.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 2-(Piperazin-1-yl)-6-propoxybenzo[d]thiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit DNA gyrase, an enzyme crucial for DNA replication in bacteria, thereby exhibiting antimicrobial activity . Additionally, the compound may interact with other enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione: Exhibits similar antimicrobial activity.
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: Known for their anxiolytic activity.
2-(4-(3-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-ylthio)propyl)piperazin-1-yl)benzo oxazole: Used in the synthesis of novel materials.
Uniqueness
2-(Piperazin-1-yl)-6-propoxybenzo[d]thiazole stands out due to its unique combination of a benzothiazole core and a piperazine moiety, which imparts distinct pharmacological properties. Its ability to undergo various chemical reactions and its broad range of applications in different scientific fields further highlight its versatility.
Properties
Molecular Formula |
C14H19N3OS |
---|---|
Molecular Weight |
277.39 g/mol |
IUPAC Name |
2-piperazin-1-yl-6-propoxy-1,3-benzothiazole |
InChI |
InChI=1S/C14H19N3OS/c1-2-9-18-11-3-4-12-13(10-11)19-14(16-12)17-7-5-15-6-8-17/h3-4,10,15H,2,5-9H2,1H3 |
InChI Key |
MZDAGQIYTXWCOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)N=C(S2)N3CCNCC3 |
Origin of Product |
United States |
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